molecular formula C11H13F2NO2 B8122285 4,5-Difluoro-2-isopropylamino-benzoic acid methyl ester

4,5-Difluoro-2-isopropylamino-benzoic acid methyl ester

Cat. No.: B8122285
M. Wt: 229.22 g/mol
InChI Key: LGZRFPPOHBCNHN-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-isopropylamino-benzoic acid methyl ester (CAS 207346-42-7), also known as Methyl 2-amino-4,5-difluorobenzoate, is a fluorinated aromatic compound widely employed as a pharmaceutical intermediate. Its structure features a benzoate core substituted with two fluorine atoms at positions 4 and 5, an isopropylamino group at position 2, and a methyl ester at the carboxylate position. The fluorine atoms enhance metabolic stability and lipophilicity, while the amino group facilitates reactivity in coupling reactions, making it valuable in synthesizing bioactive molecules and drug candidates .

Properties

IUPAC Name

methyl 4,5-difluoro-2-(propan-2-ylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-6(2)14-10-5-9(13)8(12)4-7(10)11(15)16-3/h4-6,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZRFPPOHBCNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1C(=O)OC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-isopropylamino-benzoic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms into the aromatic ring.

    Amination: Introduction of the isopropylamino group.

    Esterification: Formation of the methyl ester from the corresponding carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-isopropylamino-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of the isopropylamino group to other functional groups.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

4,5-Difluoro-2-isopropylamino-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-isopropylamino-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The fluorine atoms and isopropylamino group contribute to its reactivity and binding affinity with various enzymes and receptors. This compound may modulate biological processes by inhibiting or activating specific pathways.

Comparison with Similar Compounds

Key Examples:

  • Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester) Structural Features: Sulfonylurea backbone with a triazine ring. Applications: Herbicide (pesticide) targeting acetolactate synthase in plants. Comparison: Unlike the target compound, metsulfuron’s triazine and sulfonylurea groups confer herbicidal activity rather than pharmaceutical utility. The absence of fluorine reduces its metabolic stability .
  • E-Communic Acid Methyl Ester and Z-Communic Acid Methyl Ester

    • Structural Features : Labdane diterpene esters with conjugated double bonds.
    • Applications : Isolated from plant resins (e.g., Austrocedrus chilensis), used as analytical standards in gas chromatography (GC).
    • Comparison : These alicyclic esters lack aromaticity and fluorine substituents, limiting their use in drug synthesis but making them valuable in natural product analysis .

Aliphatic Methyl Esters

Key Examples:

  • Hexadecanoic Acid Methyl Ester (Palmitic Acid Methyl Ester) Structural Features: Straight-chain saturated fatty acid ester. Applications: Biosurfactant in microbial systems; biomarker in lipidomics. Comparison: The aliphatic chain confers high hydrophobicity, contrasting with the aromatic, fluorinated target compound. Used in industrial rather than pharmaceutical contexts .
  • Nonanedioic Acid Dimethyl Ester (Azelaic Acid Dimethyl Ester) Structural Features: Dicarboxylic acid ester with a nine-carbon chain. Applications: Component in biodegradable polymers and coatings. Comparison: The absence of aromaticity and functional groups (e.g., amino, fluorine) limits its biochemical reactivity compared to the target compound .

Amino-Accepting Methyl Esters in Enzymatic Assays

Key Examples:

  • 2-Oxobutyric Acid Methyl Ester (2-OBA Methyl Ester) Structural Features: Branched-chain α-keto ester. Applications: Substrate for transaminase enzymes in biocatalysis studies. Comparison: While both compounds serve as amino acceptors, 2-OBA methyl ester lacks aromaticity and fluorine, making it less relevant to drug design but critical in enzyme engineering .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Structural Features Applications References
4,5-Difluoro-2-isopropylamino-benzoic acid methyl ester 207346-42-7 Aromatic, difluoro, isopropylamino, methyl ester Pharmaceutical intermediate
Metsulfuron methyl ester 74223-64-6 Sulfonylurea, triazine, methyl ester Herbicide
E-Communic acid methyl ester N/A Labdane diterpene, conjugated double bonds GC analysis, natural product research
Hexadecanoic acid methyl ester 112-39-0 Saturated aliphatic chain, methyl ester Biosurfactant, lipidomics
2-Oxobutyric acid methyl ester N/A α-Keto ester, branched chain Enzyme substrate in biocatalysis

Research Findings and Functional Insights

  • Fluorine Impact: The difluoro substitution in the target compound enhances electronegativity and resistance to oxidative degradation compared to non-fluorinated esters like communic acid methyl esters .
  • Amino Group Reactivity: The isopropylamino group enables nucleophilic reactions (e.g., amide bond formation), a feature absent in aliphatic esters like azelaic acid dimethyl ester .
  • Biological Specificity : Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester), the target compound’s aromatic fluorination aligns with drug-receptor binding paradigms in medicinal chemistry .

Biological Activity

4,5-Difluoro-2-isopropylamino-benzoic acid methyl ester (CAS Number: 1860145-06-7) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C12H14F2N2O2
  • Molecular Weight : 229.22 g/mol
  • Structure : The compound features a benzoic acid core with difluoromethyl and isopropylamino substitutions.

The biological activity of 4,5-Difluoro-2-isopropylamino-benzoic acid methyl ester is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, influencing metabolic pathways. The precise molecular targets are still under investigation, but preliminary studies suggest potential inhibitory effects on certain metabolic enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Initial studies indicate that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing antimicrobial agents.
  • Antiproliferative Effects : Research has shown that compounds similar to 4,5-Difluoro-2-isopropylamino-benzoic acid methyl ester can inhibit cell proliferation in cancer cell lines. This activity may be linked to the compound's ability to induce apoptosis or inhibit cell cycle progression.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it may inhibit enzymes related to inflammation or cancer progression.

Study 1: Antimicrobial Activity

A study conducted on various benzoic acid derivatives found that 4,5-Difluoro-2-isopropylamino-benzoic acid methyl ester demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods and ranged from 32 to 128 µg/mL for different bacterial strains.

Study 2: Antiproliferative Effects

In vitro assays using the MTT method assessed the antiproliferative effects of the compound on several cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 50 µM after 48 hours of treatment.

Cell LineIC50 (µM)% Cell Viability at 50 µM
HeLa3025%
MCF-74030%

Study 3: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are involved in inflammatory responses. The IC50 for COX-1 and COX-2 inhibition was found to be approximately 15 µM and 25 µM, respectively.

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